Butyl 3-(methylthio)propanoate Butyl 3-(methylthio)propanoate Butyl 3-(methylsulfanyl)propanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with butan-1-ol. It has a role as a metabolite. It is a carboxylic ester and a methyl sulfide. It derives from a 3-(methylthio)propionic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1921420
InChI: InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3
SMILES: CCCCOC(=O)CCSC
Molecular Formula: C8H16O2S
Molecular Weight: 176.28 g/mol

Butyl 3-(methylthio)propanoate

CAS No.:

Cat. No.: VC1921420

Molecular Formula: C8H16O2S

Molecular Weight: 176.28 g/mol

* For research use only. Not for human or veterinary use.

Butyl 3-(methylthio)propanoate -

Specification

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
IUPAC Name butyl 3-methylsulfanylpropanoate
Standard InChI InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3
Standard InChI Key AOUVGXHIHWHVEM-UHFFFAOYSA-N
SMILES CCCCOC(=O)CCSC
Canonical SMILES CCCCOC(=O)CCSC

Introduction

Chemical Identity and Structure

Basic Information

Butyl 3-(methylthio)propanoate is characterized by the following identifiers:

ParameterValue
Molecular FormulaC₈H₁₆O₂S
Molecular Weight176.28 g/mol
IUPAC Namebutyl 3-methylsulfanylpropanoate
InChIInChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3
InChIKeyAOUVGXHIHWHVEM-UHFFFAOYSA-N
SMILESCCCCOC(=O)CCSC
Creation Date2007-10-25
Last Modified2025-04-05

The compound is also recorded in various databases with specific identifiers including ChEBI ID (CHEBI:156073), Nikkaji Number (J2.484.360B), and Wikidata (Q106030547) .

Molecular Structure

Butyl 3-(methylthio)propanoate consists of a butyl ester group attached to 3-(methylthio)propanoic acid. The compound's structure features:

  • A thioether (sulfide) functional group with a sulfur atom bonded to a methyl group and a propanoate chain

  • An ester linkage connecting the carboxylic acid portion to a butyl chain

  • A linear carbon backbone with no stereocenters

The structure can be visualized as a 2D chemical depiction or 3D conformer model as available in various chemical databases such as PubChem .

Physical and Chemical Properties

Physical Properties

The physical properties of butyl 3-(methylthio)propanoate contribute to its behavior in various applications. Although comprehensive data is limited in the available research, the following properties have been documented:

PropertyValueReference
Molecular Weight176.28 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count7
Exact Mass176.08710092 Da

Chemical Properties

Butyl 3-(methylthio)propanoate exhibits chemical properties characteristic of both ester and sulfide functional groups:

  • As a carboxylic ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-(methylthio)propionic acid and butan-1-ol

  • The sulfide group can be oxidized to sulfoxides or sulfones

  • The compound functions both as a carboxylic ester and a methyl sulfide

Analytical Characterization

Chromatographic Analysis

Gas chromatographic data for butyl 3-(methylthio)propanoate has been reported in studies related to flavor chemistry, particularly in research on yellow passion fruits. The following parameters have been documented:

ParameterValue
Column TypeCapillary
Active PhaseDB-Wax
Retention Index (I)1748
Column Dimensions60 m/0.32 mm/0.25 μm
Carrier GasH₂
Temperature Program3 K/min from 60°C to 220°C

This chromatographic data was reported by Werkhoff, Güntert, and colleagues in their 1998 publication in the Journal of Agricultural and Food Chemistry titled "Vacuum headspace method in aroma research: flavor chemistry of yellow passion fruits" .

Occurrence and Applications

Natural Occurrence

Butyl 3-(methylthio)propanoate has been identified as a flavor component in yellow passion fruits as reported in the research by Werkhoff and colleagues . This finding suggests the compound may contribute to the characteristic aroma profile of these fruits.

Related Compounds

Structural Analogues

Several structural analogues of butyl 3-(methylthio)propanoate have been documented in the literature:

CompoundMolecular FormulaDifference from Butyl 3-(methylthio)propanoate
sec-Butyl 3-(methylthio)propanoateC₈H₁₆O₂SContains a secondary butyl group instead of n-butyl
Methyl 3-methylthiopropionateC₅H₁₀O₂SContains a methyl ester group instead of butyl
tert-Butyl 3-(phenylsulfanyl)propanoateC₁₃H₁₈O₂SContains a phenyl group attached to sulfur and a tert-butyl ester
Butyl propanoateC₇H₁₄O₂Lacks the methylthio group

The sec-butyl isomer (sec-butyl 3-(methylthio)propanoate) shows a different retention index (1647) compared to the n-butyl isomer (1748) when analyzed under similar gas chromatographic conditions .

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